N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-phenylethanediamide
Description
N-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}-N'-phenylethanediamide is a synthetic ethanediamide derivative featuring an indole-2-carbonyl group linked via an ethylamino bridge to an N'-phenyl-substituted ethanediamide core.
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-2-carbonylamino)ethyl]-N'-phenyloxamide |
InChI |
InChI=1S/C19H18N4O3/c24-17(16-12-13-6-4-5-9-15(13)23-16)20-10-11-21-18(25)19(26)22-14-7-2-1-3-8-14/h1-9,12,23H,10-11H2,(H,20,24)(H,21,25)(H,22,26) |
InChI Key |
DXDBFLHRYLRRRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-phenylethanediamide typically involves the reaction between an indole derivative and a phenylethanediamide. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling of the indole derivative with the phenylethanediamide . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-ylmethanol derivatives.
Scientific Research Applications
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-phenylethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential antimicrobial properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, affecting their function. Molecular docking studies have shown that this compound can interact with microbial proteins, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound is compared to three ethanediamide derivatives with aromatic substitutions (Table 1):
*Estimated based on structural analysis.
Key Observations:
- Target vs.
- Target vs. Naphthyl Analog: Substituting phenyl with naphthyl enhances lipophilicity and steric bulk, which may influence receptor binding or solubility.
- Target vs. Methoxyphenyl Analog: The methoxy group in the latter introduces electron-donating properties, contrasting with the indole’s electron-rich heterocycle.
Functional Implications
- Indole Moiety: The indole group in the target compound may mimic tryptophan residues in proteins, enabling interactions with enzymes or receptors (e.g., kinases or serotonin pathways). This is absent in hydroxymethyl-substituted analogs.
- Hydroxymethyl Groups (CAS 61206-72-2): These polar groups likely improve aqueous solubility compared to the hydrophobic indole and naphthyl derivatives.
- Naphthyl vs. Phenyl: The naphthyl analog’s extended aromatic system could enhance DNA intercalation or protein binding but reduce metabolic stability.
Biological Activity
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-phenylethanediamide is a compound of interest due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features an indole moiety linked to an ethylene diamine framework, which is known for its ability to interact with biological targets. The structural formula can be represented as follows:
This structure suggests potential interactions with various receptors and enzymes, making it a candidate for pharmacological exploration.
Research indicates that this compound may act as a modulator of neurotransmitter receptors, particularly dopamine receptors. Its selectivity for D3 dopamine receptors has been highlighted in studies, showcasing its potential as a therapeutic agent in neuropsychiatric disorders .
1. Dopamine Receptor Interaction
The compound has been shown to selectively activate the D3 receptor while exhibiting minimal activity at the D2 receptor. This selectivity is crucial for developing treatments aimed at conditions like schizophrenia without the side effects associated with D2 receptor antagonism. In assays measuring β-arrestin recruitment, the compound demonstrated significant agonist activity at the D3 receptor with an EC50 value of approximately 710 nM .
2. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds within this chemical class, suggesting that derivatives may possess activity against various bacterial strains and fungi . While specific data on this compound is limited, the structural similarities imply potential efficacy.
Case Studies
Case Study 1: Neuropharmacological Effects
In a study assessing the neuropharmacological profile of similar compounds, researchers found that modifications to the indole structure enhanced D3 receptor selectivity and reduced side effects associated with broader dopamine receptor activation. This highlights the importance of structural optimization in developing effective therapeutic agents .
Case Study 2: Antimicrobial Testing
A related compound was tested against a panel of bacterial pathogens, demonstrating significant inhibitory effects. This suggests that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
